molecular formula C26H22FN3O5 B11126296 Ethyl 4-[({1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetyl)amino]benzoate

Ethyl 4-[({1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetyl)amino]benzoate

Cat. No.: B11126296
M. Wt: 475.5 g/mol
InChI Key: SMOYPDJRLKGPNK-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a tetrahydroquinoxalinone moiety, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-fluorobenzoyl derivative, followed by the formation of the tetrahydroquinoxalinone core. The final step involves the esterification of the benzoate group with ethyl alcohol under acidic or basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted quinoxalines, reduced tetrahydroquinoxalines, and halogenated derivatives .

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE is unique due to its combination of a fluorobenzoyl group and a tetrahydroquinoxalinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H22FN3O5

Molecular Weight

475.5 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-fluorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H22FN3O5/c1-2-35-26(34)17-9-13-19(14-10-17)28-23(31)15-22-24(32)29-20-5-3-4-6-21(20)30(22)25(33)16-7-11-18(27)12-8-16/h3-14,22H,2,15H2,1H3,(H,28,31)(H,29,32)

InChI Key

SMOYPDJRLKGPNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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